tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 5-bromo-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the benzodiazole core.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is not well-characterized. compounds with similar structures often interact with biological targets such as enzymes or receptors through binding to active sites or allosteric sites, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its application, such as in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate include:
tert-Butyl bromoacetate: Used as a building block in organic synthesis.
N-Boc-5-bromoindole: An intermediate in the synthesis of various indole derivatives.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Used in the synthesis of pyrimidine derivatives.
The uniqueness of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate lies in its benzodiazole core, which imparts specific chemical and biological properties that are distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H14BrN3O2 |
---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-14-8-5-4-7(13)6-9(8)15-10/h4-6H,1-3H3,(H2,14,15,16,17) |
InChI-Schlüssel |
FONZRYYPPLZCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.